![molecular formula C15H15N3O4 B2912548 5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 477854-40-3](/img/structure/B2912548.png)
5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid” is a pyrazine derivative . Pyrazine derivatives are often used as biochemical reagents and can be used as biological materials or organic compounds for life science related research .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, 5-Methylpyrazine-2-carboxylic acid, an intermediate of the lipid-lowering drug amoximus, can be prepared by electrolytic oxidation of 2,5-dimethyl or 2-methyl-5- (substituted) methylpyrazine . In another study, a series of sorafenib analogs were synthesized, which included the preparation of 5- (4-aminophenoxy)- N -alkylpyrazine-2-carboxamides and their reaction with 4-chloro-3- (fluoromethyl)phenyl isocyanate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the IR spectrum, 1 H NMR spectrum, and 13 C NMR spectrum of a similar compound, methyl 4-oxo-4,5-dihydropyrazolo, were reported .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur at the benzylic position .Scientific Research Applications
- Compound Activity : 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide (12) demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis (MIC = 6.25 µg/mL) and other mycobacterial strains .
- Compound Activity : 5-Chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide (2) exhibited notable antifungal activity against Trichophyton mentagrophytes (MIC = 15.62 µmol/L) .
- Compound Effect : Some derivatives showed moderate or weak photosynthesis-inhibiting activity in spinach chloroplasts (Spinacia oleracea L.) .
- Prediction : Commercially available programs can estimate lipophilicity based on the compound’s structure .
- SN1 vs. SN2 Pathways : Depending on the halide, benzylic halides react via SN1 (2° and 3°) or SN2 (1°) pathways .
Antimycobacterial Activity
Antifungal Properties
Photosynthesis Inhibition
Lipophilicity Prediction
Benzylic Position Reactivity
Comparison to Pyrazinamide
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimycobacterial, antifungal, and antibacterial activity . Therefore, it’s plausible that this compound may also target enzymes or proteins involved in these biological processes.
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to the observed biological effects.
Biochemical Pathways
Based on the compound’s potential antimicrobial activity, it may interfere with essential biochemical pathways in microorganisms, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
Similar compounds have been synthesized via carbonylation catalyzed with pd (dppf)cl2 under pressure in meoh solution, yielding carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis . This suggests that the compound could be metabolized in the body through similar chemical reactions.
Result of Action
Given its potential antimicrobial activity, it may lead to the death of microorganisms by disrupting essential cellular processes .
properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-22-11-4-2-10(3-5-11)9-17-6-7-18-13(14(17)19)8-12(16-18)15(20)21/h2-5,8H,6-7,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYNHQUMVLCYFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN3C(=CC(=N3)C(=O)O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.